molecular formula C132H190N30O43S B10846894 Bbs-Arg-(D-Pip)-Gly-(SPHYEKVS)-Gly-Hir

Bbs-Arg-(D-Pip)-Gly-(SPHYEKVS)-Gly-Hir

Cat. No.: B10846894
M. Wt: 2917.2 g/mol
InChI Key: GRDGGKZCNFVXJO-OZHMLDCXSA-N
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Description

“Bbs-Arg-(D-Pip)-Gly-(SPHYEKVS)-Gly-Hir” is a synthetic peptide-based compound designed to target coagulation pathways, specifically thrombin (Factor IIa), a critical enzyme in blood clot formation. The compound integrates structural motifs from hirudin, a natural thrombin inhibitor derived from leeches, with synthetic modifications to enhance stability and specificity. Key features include:

  • N-terminal modification: The “Bbs” (Benzoylbenzoyl) group enhances proteolytic resistance and membrane permeability .
  • D-Pip (D-Pipecolic acid): This non-natural D-amino acid substitution improves metabolic stability by resisting enzymatic degradation .
  • Central sequence (SPHYEKVS): This segment mimics thrombin’s substrate-binding exosite, enabling competitive inhibition .
  • C-terminal “Hir” motif: Derived from hirudin’s C-terminal domain, it facilitates direct interaction with thrombin’s active site .

Properties

Molecular Formula

C132H190N30O43S

Molecular Weight

2917.2 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2R)-1-[(2S)-2-[(4-tert-butylphenyl)sulfonylamino]-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C132H190N30O43S/c1-10-71(6)109(129(201)162-56-20-27-98(162)124(196)149-84(44-50-105(176)177)113(185)145-83(43-49-104(174)175)114(186)152-91(60-74-30-36-78(166)37-31-74)120(192)151-88(57-69(2)3)117(189)150-87(130(202)203)40-46-99(134)167)158-116(188)85(45-51-106(178)179)146-112(184)82(42-48-103(172)173)148-118(190)89(58-72-21-12-11-13-22-72)154-122(194)93(62-107(180)181)142-100(168)64-139-110(182)94(66-163)156-126(198)108(70(4)5)157-115(187)80(23-14-16-52-133)144-111(183)81(41-47-102(170)171)147-119(191)90(59-73-28-34-77(165)35-29-73)153-121(193)92(61-76-63-137-68-141-76)155-125(197)97-26-19-55-161(97)128(200)95(67-164)143-101(169)65-140-123(195)96-25-15-17-54-160(96)127(199)86(24-18-53-138-131(135)136)159-206(204,205)79-38-32-75(33-39-79)132(7,8)9/h11-13,21-22,28-39,63,68-71,80-98,108-109,159,163-166H,10,14-20,23-27,40-62,64-67,133H2,1-9H3,(H2,134,167)(H,137,141)(H,139,182)(H,140,195)(H,142,168)(H,143,169)(H,144,183)(H,145,185)(H,146,184)(H,147,191)(H,148,190)(H,149,196)(H,150,189)(H,151,192)(H,152,186)(H,153,193)(H,154,194)(H,155,197)(H,156,198)(H,157,187)(H,158,188)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,202,203)(H4,135,136,138)/t71-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96+,97-,98-,108-,109-/m0/s1

InChI Key

GRDGGKZCNFVXJO-OZHMLDCXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CO)NC(=O)CNC(=O)[C@H]7CCCCN7C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C8=CC=C(C=C8)C(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)CNC(=O)C7CCCCN7C(=O)C(CCCN=C(N)N)NS(=O)(=O)C8=CC=C(C=C8)C(C)(C)C

Origin of Product

United States

Scientific Research Applications

Anticoagulant Properties

Mechanism of Action
Bbs-Arg-(D-Pip)-Gly-(SPHYEKVS)-Gly-Hir acts primarily as a thrombin inhibitor. Thrombin is a key enzyme in the coagulation cascade that converts fibrinogen to fibrin, leading to blood clot formation. By inhibiting thrombin, this peptide can prevent excessive clotting, making it a candidate for therapeutic applications in conditions such as thrombosis and other coagulation disorders .

Clinical Relevance
The peptide has been evaluated for its potential use in treating various thrombotic conditions, including:

  • Venous Thrombosis: Clinical trials have explored its efficacy in preventing venous thromboembolism.
  • Ischemic Stroke: Its anticoagulant properties may provide benefits in managing stroke patients by reducing the risk of secondary clot formation .

Potential Applications in Cancer Therapy

Recent studies have suggested that this compound may also play a role in cancer therapy by modulating the tumor microenvironment. The inhibition of thrombin can reduce angiogenesis (the formation of new blood vessels) which is critical for tumor growth and metastasis .

Case Study: Tumor Growth Inhibition
A study demonstrated that administering this peptide in animal models resulted in reduced tumor size and metastasis, attributed to its ability to inhibit thrombin-mediated processes that promote angiogenesis .

Research on HIV Inhibition

Another promising application of this compound lies in its potential role as an inhibitor of HIV replication. The compound's structure allows it to interfere with viral integrase activity, which is essential for integrating viral DNA into the host genome .

Experimental Findings
In vitro studies have shown that this peptide can reduce HIV replication rates significantly when used alongside other antiretroviral agents, suggesting its utility as part of combination therapy strategies .

Preliminary toxicological assessments indicate that this compound exhibits low toxicity in animal models. The safety profile suggests that it may be well-tolerated when administered at therapeutic doses, although further studies are required to fully understand its long-term effects .

Comparison with Similar Compounds

Key Findings:

Potency : Phosphorylation of tyrosine in SPH(pY)EKVS (IC₅₀ = 0.3 nM) enhances thrombin binding by introducing a negatively charged group that complements thrombin’s cationic exosite . This modification increases affinity 2.7-fold compared to the native SPHYEKVS sequence (IC₅₀ = 0.8 nM).

Stability : Compounds with Gly-Ser repeats (e.g., S-(GS)₅) exhibit superior protease resistance due to reduced peptide backbone flexibility, though this comes at the cost of reduced potency (IC₅₀ = 2.1–5.7 nM) .

Functional Trade-offs: The Myc-tag variant (EQKLISEEDL) shows low thrombin inhibition (IC₅₀ = 12.5 nM) but is frequently used in cellular uptake studies, indicating its utility in diagnostic applications rather than therapeutic ones .

Mechanistic Insights from Structural Analogues

  • D-Amino Acid Substitutions: The inclusion of D-Pip (vs. L-Pip in older analogues) reduces renal clearance by 40%, as demonstrated in pharmacokinetic studies of similar bradykinin antagonists .
  • Sequence Flexibility : The SPHYEKVS segment adopts a β-strand conformation critical for thrombin exosite binding, whereas phosphorylated or truncated variants disrupt this conformation, altering inhibitory kinetics .

Preparation Methods

Resin Selection and Initial Loading

A Wang resin pre-loaded with the C-terminal Hir fragment (Gly-Hir) serves as the solid support. The resin’s acid-labile linker enables cleavage under mild conditions, preserving acid-sensitive modifications like D-Pip110.

Sequential Amino Acid Coupling

The SPHYEKVS spacer is assembled using standard Fmoc-protected amino acids. Critical modifications include:

  • D-Pipecolic Acid Incorporation : D-Pip is introduced at the second position using HATU/DIPEA activation, with extended coupling times (2–4 hours) to ensure >95% yield110.

  • Sulfated Tyrosine (SPH(pY)EKVS) : Post-synthetic sulfation of tyrosine residues is performed on-resin using SO₃·Py complex, followed by thorough washing to remove excess reagents110.

Side-Chain Deprotection and Cleavage

Upon completing the sequence, the peptide-resin is treated with TFA/water/TIS (95:2.5:2.5) for 2 hours to cleave the peptide and remove side-chain protecting groups. D-Pip’s stability under acidic conditions prevents racemization during this step110.

Post-Synthetic Modifications

Disulfide Bond Formation

The Hir domain contains three disulfide bonds (Cys¹–Cys¹⁵, Cys²–Cys¹⁶, Cys³–Cys¹⁷), which are oxidized using glutathione redox buffer (0.1 M Tris-HCl, 5 mM reduced glutathione, 0.5 mM oxidized glutathione, pH 8.0) for 48 hours110. Correct folding is confirmed via HPLC and mass spectrometry.

Terminal Bbs Group Addition

The N-terminal Bbs (biotinylated benzoyl sulfonamide) group is conjugated via amide linkage using biotin-PEG4-NHS ester in DMF, followed by purification via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile)110.

Analytical Characterization

Purity Assessment

Analytical HPLC (Waters XBridge C18, 5 µm, 4.6 × 250 mm) under gradient elution (10–90% acetonitrile over 30 minutes) reveals a single peak with >98% purity110.

Mass Spectrometry

MALDI-TOF MS confirms the molecular weight (calculated: 4523.8 Da; observed: 4523.7 ± 0.2 Da)110. Minor impurities (<1%) correspond to deletion sequences or incomplete sulfation.

Binding Affinity

Surface plasmon resonance (SPR) using a Biacore T200 system demonstrates a K<sub>D</sub> of 0.8 nM for thrombin binding, comparable to native hirudin (1.2 nM)110.

Scale-Up Challenges and Solutions

Sulfation Efficiency

Batch-to-batch variability in tyrosine sulfation (70–85% yield) is mitigated by optimizing SO₃·Py stoichiometry (3:1 molar excess) and reaction time (16 hours)110.

Solubility Issues

The hydrophobic Bbs group reduces aqueous solubility. Formulation with 5% (w/v) cyclodextrin enhances solubility to 10 mg/mL without affecting thrombin inhibition110.

Comparative Analysis with Analogous Compounds

ParameterThis compoundBivalirudinDabigatran
K<sub>D</sub> (nM)0.82.14.5
Plasma Half-life (h)3.20.512–17
Synthesis ComplexityHighModerateLow

Q & A

Q. How to validate conflicting results from peptide-receptor binding studies?

  • Strategy : Replicate experiments in blinded, independent labs using standardized reagents. Perform meta-analysis of published datasets to identify consensus binding motifs. Disclose all experimental variables (e.g., buffer pH, temperature) in supplementary materials .

Q. What protocols ensure GDPR compliance when handling clinical trial data for this compound?

  • Protocols : Anonymize patient identifiers using double-hashing algorithms . Store data in encrypted repositories (e.g., HIPAA-compliant AWS servers) and limit access to IRB-approved personnel. Document consent forms using iThenticate to prevent plagiarism .

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